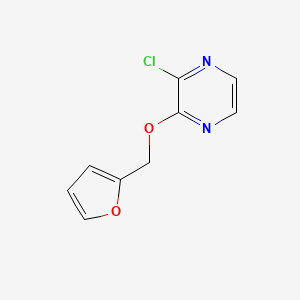

2-Chloro-3-(2-furylmethoxy)pyrazine

Description

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

2-chloro-3-(furan-2-ylmethoxy)pyrazine |

InChI |

InChI=1S/C9H7ClN2O2/c10-8-9(12-4-3-11-8)14-6-7-2-1-5-13-7/h1-5H,6H2 |

InChI Key |

DXVKEZHWTCJCPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)COC2=NC=CN=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

- Chlorine : Enhances electrophilicity, enabling nucleophilic substitution (e.g., ).

- Alkoxy/Furylmethoxy : Increases solubility and modulates electronic properties (e.g., furan’s π-conjugation in ).

- Bulkier groups (quinolylthio): Alter steric hindrance and intermolecular interactions, affecting crystallinity and spectroscopic profiles .

Physicochemical Properties

- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, C=N stretching vibrations appear at 1779 cm⁻¹, with quinoline ring vibrations at 654–1750 cm⁻¹. Computational models (MOPS-AlteQ) show <7 cm⁻¹ deviation from experimental data .

- Thermal Stability : Fused-ring pyrazines (e.g., trifluoromethylphenyl derivatives) exhibit high thermal stability (decomposition >250°C), critical for electronic materials .

- Solubility: Methoxy and furylmethoxy groups improve solubility in polar solvents compared to non-polar analogues (e.g., 2-chloro-3-phenylpyrazine) .

Antimicrobial Performance

The furylmethoxy group in the target compound may enhance antimicrobial activity due to furan’s known bioactivity, though direct evidence is lacking .

Notes

Research Gaps: Limited experimental data exist for this compound’s specific bioactivity and electronic performance. Most studies focus on analogues .

Synthetic Challenges : Chlorine’s positional sensitivity (e.g., shows Cl is critical for trifluoromethoxy group introduction) complicates regioselective modifications.

Conflicting Data: While alkoxy-pyrazines generally enhance solubility, bulky substituents (e.g., quinolylthio) may reduce bioavailability despite strong in vitro activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Electronic Properties of Fused-Ring Pyrazines

| Compound | LUMO (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) | |

|---|---|---|---|

| Trifluoromethylphenyl-pyrazinacene | −3.8 | 0.03 | |

| Benzothiadiazole-pyrazine hybrid | −3.5 | 0.015 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing alkoxy groups at the 3-position of chloropyrazines, and how can reaction conditions be optimized for 2-Chloro-3-(2-furylmethoxy)pyrazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a chlorine atom with an alkoxy group. For example, reacting 2-chloropyrazine derivatives with furfuryl alcohol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) for 12–24 hours. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the product, with yields ranging from 60–90% depending on substituent steric effects . Optimization should focus on solvent selection, reaction time, and stoichiometric ratios to minimize side reactions (e.g., over-oxidation or dimerization).

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address potential structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substitution patterns. The furylmethoxy group’s protons appear as distinct multiplets (δ 6.2–7.5 ppm), while pyrazine ring protons resonate downfield (δ 8.0–9.0 ppm). 13C NMR helps verify the alkoxy linkage (C-O signal at δ 60–70 ppm) .

- HRMS : Essential for validating molecular formula and purity. Discrepancies between calculated and observed m/z values may indicate impurities or isotopic patterns from chlorine .

- X-ray crystallography : Resolves structural ambiguities (e.g., dihedral angles between pyrazine and furan rings, π-π interactions). For example, similar compounds show dihedral angles of ~73° between aromatic rings .

Advanced Research Questions

Q. How do computational models explain the electronic transitions and non-radiative decay pathways in substituted pyrazines like this compound?

- Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) can map potential energy surfaces (S₀, S₁, S₂ states) and conical intersections. For pyrazines, the S₂→S₁ internal conversion is mediated by vibronic coupling, particularly in modes involving C-Cl and alkoxy substituents. Multiconfiguration methods (e.g., MCTDH) simulate nuclear dynamics, revealing how substituents like furylmethoxy alter radiative vs. non-radiative decay rates. Experimental benchmarks (e.g., UV-Vis absorption, fluorescence lifetimes) validate these models .

Q. What strategies exist for incorporating this compound into coordination polymers, and how do ligand modifications affect material properties?

- Methodological Answer :

- Coordination-driven self-assembly : React with transition metals (e.g., Ag⁺, Cr²⁺) to form 2D networks or chains. The pyrazine’s N atoms act as ligands, while the furylmethoxy group provides steric bulk, influencing topology (e.g., tetrahedral vs. square-planar geometries in Ag complexes) .

- Redox activity : Electron-rich pyrazines (e.g., with electron-donating alkoxy groups) can undergo charge transfer with redox-active metals (e.g., Cr), yielding conductive or magnetic materials. For example, CrCl₂(pyrazine)₂ exhibits ferrimagnetic ordering below 55 K due to delocalized electrons on pyrazine ligands .

- Cavity functionalization : In supramolecular hosts, π-π interactions between pyrazine and guest molecules (e.g., encapsulated pyrazines at 3.48 Å spacing) enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.